molecular formula C13H16FNO3 B3090300 (3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1209780-78-8

(3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3090300
CAS No.: 1209780-78-8
M. Wt: 253.27
InChI Key: RKRKELORNFODMN-RYUDHWBXSA-N
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Description

(3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on a piperidine ring, which is further substituted with a benzyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the use of a chiral auxiliary to induce the correct stereochemistry during the formation of the piperidine ring. The fluorine atom is introduced via a nucleophilic substitution reaction, while the hydroxyl group is typically introduced through a reduction reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the fluorine atom can yield various substituted piperidine derivatives .

Scientific Research Applications

(3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
  • (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone

Uniqueness

(3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group on the piperidine ring. This combination of functional groups and stereochemistry can result in unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Overview

(3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research, particularly in medicinal chemistry. Its unique structure, characterized by a fluorine atom and a hydroxyl group on a piperidine ring, allows for diverse biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C13_{13}H16_{16}FNO3_3
  • Molecular Weight : 253.27 g/mol
  • CAS Number : 1209780-78-8

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity through strong hydrogen bonds and electrostatic interactions. The hydroxyl group also participates in hydrogen bonding, stabilizing the interactions with biological targets .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been studied as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

Interaction with Proteins

The compound has been shown to interact with the von Hippel–Lindau (VHL) E3 ligase, which is important for targeted protein degradation mechanisms. This interaction highlights its potential use in developing proteolysis-targeting chimeras (PROTACs) that can selectively degrade target proteins within cells .

Case Studies

  • Targeted Protein Degradation : In one study, this compound was incorporated into PROTACs targeting Brd4, leading to selective degradation at nanomolar concentrations. This shows promise for applications in cancer therapy where regulation of protein levels is critical .
  • Inhibition of ACC : Another study demonstrated that derivatives of this compound could effectively inhibit ACC activity in vitro and in vivo. This inhibition was correlated with reduced fatty acid synthesis and has implications for metabolic diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
(3R,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylateStructureModerate enzyme inhibition
(3S,4R)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylateStructureLower binding affinity to VHL

The unique stereochemistry and functional groups present in this compound contribute to its distinct biological properties compared to its analogs.

Properties

IUPAC Name

benzyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKELORNFODMN-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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